molecular formula C16H16N2O B11696219 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole CAS No. 6653-83-4

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole

Cat. No.: B11696219
CAS No.: 6653-83-4
M. Wt: 252.31 g/mol
InChI Key: NNAQVPUEPHRSKJ-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is unique due to its specific structural features, such as the ethoxyphenyl group, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including antimicrobial, analgesic, and potential psychoactive effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The ethoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus : MIC of 0.0048 mg/mL
    • Against Escherichia coli : MIC of 0.0195 mg/mL
    • Against Candida albicans : MIC values range from 0.0048 to 0.039 mg/mL for different derivatives .

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties, showing promise as a potent analgesic agent in preclinical studies.

  • Comparison with Morphine :
    • In animal models, compounds structurally related to benzimidazole have demonstrated analgesic effects comparable to or exceeding those of morphine. For instance, certain derivatives showed up to 1000 times the potency of morphine in pain relief assays .

3. Psychoactive Potential

There is emerging evidence regarding the psychoactive effects of this compound, particularly in relation to opioid receptors.

  • Binding Affinity :
    • The compound has been shown to bind with high affinity to the mu-opioid receptor (MOR), which is significant given the receptor's role in pain modulation and reward pathways. The binding affinity (Ki) values are reported to be in the low nanomolar range, indicating strong interaction .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds within the benzimidazole class:

  • A study highlighted that derivatives such as etonitazepipne exhibited respiratory depression and euphoria in clinical settings, raising concerns about their abuse potential .
  • Another investigation into the metabolic pathways revealed that while some metabolites retain activity, they are significantly less potent than their parent compounds .

Data Summary Table

Activity TypeTarget Organism/EffectMIC/Activity LevelReference
AntimicrobialStaphylococcus aureus0.0048 mg/mL
AntimicrobialEscherichia coli0.0195 mg/mL
AntifungalCandida albicans0.0048 - 0.039 mg/mL
AnalgesicPain reliefUp to 1000x potency vs morphine
PsychoactiveMu-opioid receptorKi in low nanomolar range

Properties

CAS No.

6653-83-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-2-19-13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

NNAQVPUEPHRSKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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